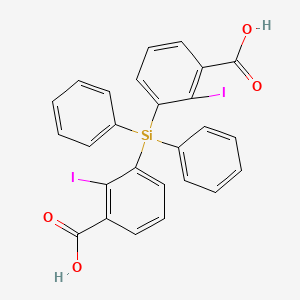
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- is a complex heterocyclic compound. This compound is part of the triazolopurine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a purine ring, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by its fusion with a purine derivative. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the compound .
Wissenschaftliche Forschungsanwendungen
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
1,2,4-Triazolo(3,4-b)thiadiazole: Studied for its potential as an enzyme inhibitor and its biological activities.
Uniqueness
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-(trifluoromethyl)phenyl)- stands out due to its unique structure, which combines a triazole ring with a purine ring. This fusion imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
135445-86-2 |
|---|---|
Molekularformel |
C17H15F3N6O |
Molekulargewicht |
376.34 g/mol |
IUPAC-Name |
9-methyl-6-propyl-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C17H15F3N6O/c1-3-8-25-14-12(24(2)9-21-14)15-23-22-13(26(15)16(25)27)10-4-6-11(7-5-10)17(18,19)20/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
IRDALKBZZCVJJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)C(F)(F)F)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


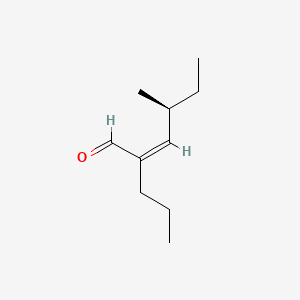
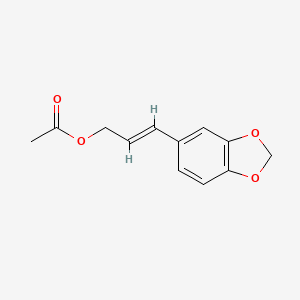
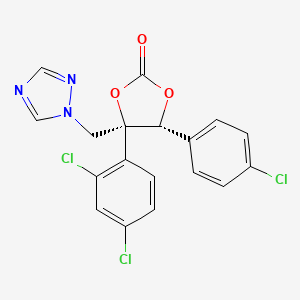

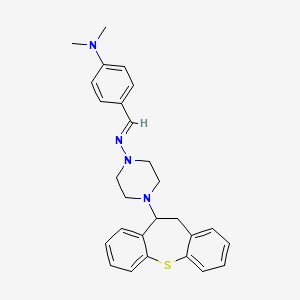
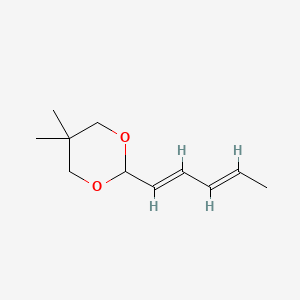
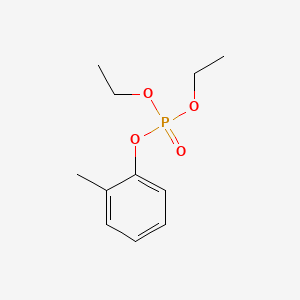


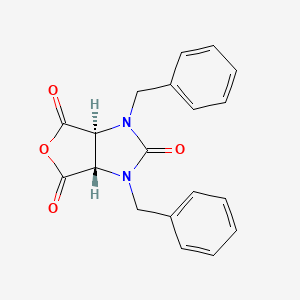
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)


